

The Discovery and Developmental History of Capeserod Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Capeserod hydrochloride*

Cat. No.: *B1668276*

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Boca Raton, FL – Capeserod (hydrochloride), a selective serotonin 4 (5-HT₄) receptor partial agonist, has recently garnered renewed interest within the pharmaceutical industry. Originally developed by Sanofi-Synthelabo in the early 2000s for neurological disorders, this molecule is now being repurposed for gastrointestinal (GI) indications. This guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical and clinical development of **Capeserod hydrochloride** for researchers, scientists, and drug development professionals.

Discovery and Synthesis

Capeserod, identified by the developmental code SL65.0155, was first synthesized by researchers at Sanofi-Synthelabo Recherche in Bagneux, France.^[1] The compound, chemically named 5-(8-amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)-4-piperidiny]-1,3,4-oxadiazol-2(3H)-one monohydrochloride, is a novel benzodioxanoxadiazolone derivative.^[1] While the specific initial patent detailing the synthesis has not been publicly identified, the key preclinical research was published in 2002.

Chemical Structure and Properties

Property	Value
Molecular Formula	C23H25ClN4O4 · HCl
Molecular Weight	493.39 g/mol
IUPAC Name	5-(8-amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2(3H)-one hydrochloride
CAS Number	191023-43-5
Appearance	Amorphous powder

Mechanism of Action: 5-HT4 Receptor Partial Agonism

Capeserod functions as a selective partial agonist at the 5-HT4 receptor.^[1] These receptors are G-protein coupled receptors (GPCRs) primarily coupled to the Gs alpha subunit. Activation of the 5-HT4 receptor by an agonist like Capeserod initiates a signaling cascade that has implications for both central nervous system and gastrointestinal function.

Signaling Pathway

The binding of Capeserod to the 5-HT4 receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).^[1] Increased intracellular cAMP levels then activate Protein Kinase A (PKA). PKA can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which is involved in synaptic plasticity and memory formation. This pathway was the rationale for its initial investigation in Alzheimer's disease.

In the gastrointestinal tract, 5-HT4 receptors are found on enteric neurons, and their activation promotes the release of acetylcholine. This cholinergic stimulation enhances gastrointestinal motility, including gastric emptying and intestinal peristalsis, and can decrease esophageal reflux.^[2] This mechanism underpins the rationale for its current development in GI disorders.

Figure 1: Simplified 5-HT4 Receptor Signaling Pathway.

Preclinical Development

Extensive preclinical studies were conducted by Sanofi-Synthelabo to characterize the pharmacological profile of Capeserod. These studies established its high affinity and selectivity for the 5-HT4 receptor and demonstrated its efficacy in animal models of cognitive impairment.

In Vitro Pharmacology

The in vitro profile of Capeserod was characterized in cell lines expressing human 5-HT4 receptor splice variants.

Parameter	Value	Cell Line/Assay
Binding Affinity (K _i)	0.6 nM	Human 5-HT4 receptors
Functional Activity	Partial Agonist	Cells expressing 5-HT4(b) and 5-HT4(e) splice variants
Maximal Effect (cAMP)	40-50% of Serotonin	cAMP production assay
Selectivity	>100-fold	Against a panel of other receptors

Table 1: In Vitro Pharmacological Profile of Capeserod.[1]

In Vivo Efficacy in Animal Models

Capeserod's potential as a cognitive enhancer was evaluated in several rodent models of learning and memory.

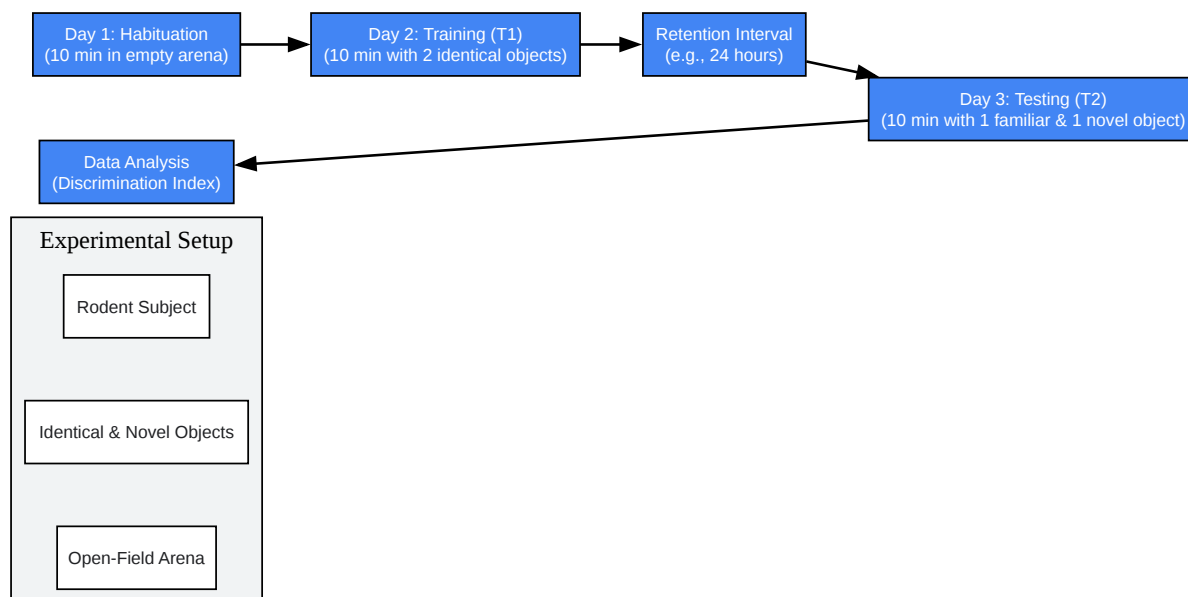
Animal Model	Test	Dosing	Key Findings
Rats	Object Recognition Task	0.001-0.1 mg/kg (i.p. or p.o.)	Improved retention at 24 hours. Effect antagonized by a 5-HT4 antagonist.
Aged Rats	Linear Maze Task	0.01 and 0.1 mg/kg	Reversed age-related cognitive deficits.
Mice	Scopolamine-induced Water Maze Deficit	Not specified	Reversed scopolamine-induced memory impairment.

Table 2: Efficacy of Capeserod in Animal Models of Cognition.[\[1\]](#)

Preclinical Experimental Protocols

The novel object recognition task is a widely used behavioral assay to assess learning and memory in rodents. The protocol generally consists of three phases:

- **Habituation:** The animal is allowed to freely explore an open-field arena in the absence of any objects for a set period (e.g., 5-10 minutes) to acclimate to the environment. This is typically done on the day preceding the training.
- **Familiarization/Training (T1):** Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 10 minutes). The time spent exploring each object is recorded.
- **Testing (T2):** After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar versus the novel object is recorded. A preference for exploring the novel object is indicative of recognition memory.



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Figure 2: General Workflow for the Novel Object Recognition Task.

Animal Pharmacokinetics

Detailed pharmacokinetic studies in animals have not been fully published. However, the potent in vivo activity at low doses suggests good bioavailability and central nervous system penetration.

Clinical Development

Initial Development for Neurological Indications

In the mid-2000s, Sanofi advanced Capeserod into Phase II clinical trials for the treatment of Alzheimer's disease and urinary incontinence. These trials involved over 600 patients and established a favorable safety and tolerability profile for the drug.[2] However, the development

for these indications was discontinued, and the specific clinical trial data and reasons for cessation have not been publicly released by Sanofi.

Repurposing for Gastrointestinal Disorders

In September 2023, First Wave BioPharma, Inc. (now Entero Therapeutics) announced that it had acquired an exclusive global license for Capeserod from Sanofi with the intent to repurpose it for GI indications.[2] The decision was based on artificial intelligence-driven analyses of existing data which suggested potential applications in disorders such as gastroparesis.[2] Entero Therapeutics has expressed its intention to initiate Phase II clinical trials for GI indications.

Future Directions

The story of **Capeserod hydrochloride** is a compelling example of drug repurposing, driven by a deeper understanding of its mechanism of action and the application of modern data analysis techniques. While its initial journey in neurology did not lead to a marketed product, its well-documented safety profile and potent, selective 5-HT₄ partial agonism provide a strong foundation for its new life in gastroenterology. The upcoming Phase II trials will be critical in determining the ultimate therapeutic value of this promising molecule.

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References

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